Retrocyclin-1 (RC-100), is a synthetic peptide modeled after theta-defensins, a family of cyclic peptides found in Old World monkeys. [, ] While humans possess theta-defensin genes, a premature stop codon prevents their natural production. [, , ] As a result, retrocyclins, synthesized based on these pseudogenes, represent "ancestral" human defensins. [, ] Classified as antimicrobial peptides, retrocyclins demonstrate broad-spectrum activity against various pathogens, particularly HIV-1. [, , , ] Retrocyclins are being investigated for their potential as therapeutic agents against viral infections, especially HIV. [, ]
Retrocyclin-1 is typically synthesized using solid-phase peptide synthesis methods, followed by oxidative cyclization to form the characteristic cyclic structure. [] Specific details regarding synthesis parameters, protecting groups, and coupling reagents may vary depending on the chosen synthesis protocol.
Retrocyclin-1 exhibits its antiviral activity primarily by binding to viral envelope glycoproteins, thus inhibiting viral entry into host cells. [, , ] For HIV-1, retrocyclin-1 binds to both gp120 and gp41, interfering with the virus's ability to fuse with the host cell membrane. [, , ] It demonstrates a lectin-like behavior, suggesting its interaction with carbohydrates on the viral glycoproteins plays a role in its antiviral activity. [, , ] This mechanism differs from that of human alpha-defensins, highlighting retrocyclin-1's unique antiviral properties. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: